molecular formula C4H6Br2 B12093020 (E)-1,3-dibromobut-2-ene

(E)-1,3-dibromobut-2-ene

Cat. No.: B12093020
M. Wt: 213.90 g/mol
InChI Key: CXCKBPHWDONPBF-DUXPYHPUSA-N
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Description

(E)-1,3-dibromobut-2-ene is an organic compound with the molecular formula C4H6Br2. It is a brominated derivative of butene, characterized by the presence of two bromine atoms attached to the carbon atoms at positions 1 and 3 of the butene chain. The (E)-configuration indicates that the bromine atoms are on opposite sides of the double bond, giving the molecule a trans configuration. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1,3-dibromobut-2-ene can be synthesized through several methods. One common approach involves the bromination of butadiene. The reaction typically proceeds via the addition of bromine (Br2) to 1,3-butadiene in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product. The reaction mechanism involves the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-dibromobut-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form butadiene or other alkenes.

    Addition Reactions: The double bond in this compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X2).

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are typical reagents.

    Addition: Hydrogen bromide (HBr) or bromine (Br2) in non-polar solvents like carbon tetrachloride (CCl4) are used for addition reactions.

Major Products

    Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Products include butadiene or other alkenes.

    Addition: Products include dibromoalkanes or other halogenated compounds.

Scientific Research Applications

(E)-1,3-dibromobut-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a reagent in the study of enzyme-catalyzed reactions and the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1,3-dibromobut-2-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.

Comparison with Similar Compounds

Similar Compounds

    1,2-dibromoethane: A brominated alkane with two bromine atoms on adjacent carbon atoms.

    1,4-dibromobut-2-ene: A brominated butene with bromine atoms at positions 1 and 4.

    1,3-dichlorobut-2-ene: A chlorinated analogue with chlorine atoms instead of bromine.

Uniqueness

(E)-1,3-dibromobut-2-ene is unique due to its (E)-configuration and the specific positioning of bromine atoms, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C4H6Br2

Molecular Weight

213.90 g/mol

IUPAC Name

(E)-1,3-dibromobut-2-ene

InChI

InChI=1S/C4H6Br2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+

InChI Key

CXCKBPHWDONPBF-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\CBr)/Br

Canonical SMILES

CC(=CCBr)Br

Origin of Product

United States

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